molecular formula C11H24Cl2N2 B3033800 1-Cyclohexyl-piperidin-4-ylamine dihydrochloride CAS No. 1196154-81-0

1-Cyclohexyl-piperidin-4-ylamine dihydrochloride

Cat. No.: B3033800
CAS No.: 1196154-81-0
M. Wt: 255.22
InChI Key: IOISHUVLRSUMKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclohexyl-piperidin-4-ylamine dihydrochloride (1-CHP-4-YLD) is an organic compound that has become increasingly popular in scientific research due to its ability to act as a substrate for various biochemical reactions. 1-CHP-4-YLD has been used in a variety of scientific experiments, including those involving enzyme inhibition, enzyme activation, and protein-protein interactions.

Scientific Research Applications

Neuropharmacologic Properties

1-Cyclohexyl-piperidin-4-ylamine dihydrochloride is part of the arylcycloalkylamines class, which are centrally-acting drugs. These compounds have been studied for their neuropharmacologic properties, including their role as central nervous system depressants (Chen, 1969).

Analytical Characterization in Biological Matrices

Advanced analytical techniques, such as gas chromatography and liquid chromatography, have been employed to characterize arylcyclohexylamines like this compound. These methods are crucial for the qualitative and quantitative analysis of these substances in biological fluids (De Paoli et al., 2013).

Pharmacokinetics and Hydrolysis-Mediated Clearance

Research on novel anaplastic lymphoma kinase inhibitors has revealed the impact of enzymatic hydrolysis in plasma on the pharmacokinetics of these compounds, which includes derivatives of this compound (Teffera et al., 2013).

Synthetic Pathways

Synthetic pathways for creating various 1-arylcyclohexylamines, including this compound, have been developed. These pathways are significant for exploring central nervous system depressants and other pharmacological properties (Maddox et al., 1965).

Chemical Synthesis and Reactions

The compound has been used in chemical synthesis, including reactions involving nitromethane and electrophilic alkenes. This demonstrates its role in facilitating complex chemical reactions (Michaud et al., 2002).

Structural Analysis

X-ray crystallography has been utilized to determine the structure of compounds related to this compound. Such studies are crucial for understanding the molecular conformation and properties of these compounds (Maccaroni et al., 2010).

Research Chemicals and New Psychoactive Substances

The compound has been identified as a research chemical, which is important for the systematic evaluation of new drug candidates. This includes assessing compounds for a favorable side-effect profile and reduced dependence-producing properties (Elliott et al., 2016).

Pharmaceutical Research

This compound is also studied for its potential pharmaceutical applications, particularly in the development of new therapeutic agents (Franklim et al., 2013).

Properties

IUPAC Name

1-cyclohexylpiperidin-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2.2ClH/c12-10-6-8-13(9-7-10)11-4-2-1-3-5-11;;/h10-11H,1-9,12H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOISHUVLRSUMKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCC(CC2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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